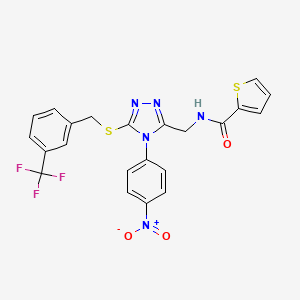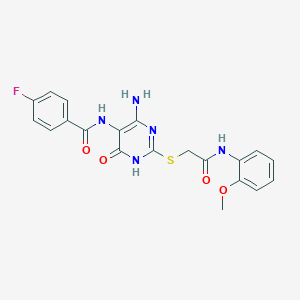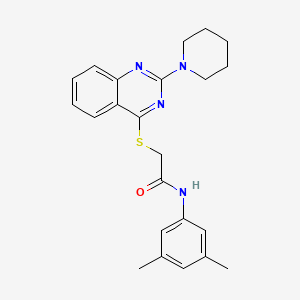
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that features a furan ring, a piperazine ring, and a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps. One common approach is to start with furan-2-ylmethanone and react it with phenylsulfonyl chloride to introduce the phenylsulfonyl group. Subsequently, the piperazine ring is formed through a nucleophilic substitution reaction with piperazine. Finally, the oxalate group is introduced through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to phenylsulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Furan-2-carboxylic acid from oxidation.
Phenylsulfide from reduction.
Various substituted piperazines from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to downstream biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
1-(Furan-2-yl)ethanone
Piperazine derivatives
Phenylsulfonyl compounds
Uniqueness: 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C2H2O4/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNDXQLMHDHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)

![phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2989511.png)


![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2989520.png)
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)
![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)
